2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide
CAS No.:
Cat. No.: VC14910622
Molecular Formula: C10H18N2O4
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O4 |
|---|---|
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 2-tert-butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide |
| Standard InChI | InChI=1S/C10H18N2O4/c1-9(2,3)10(4)15-5(7(11)13)6(16-10)8(12)14/h5-6H,1-4H3,(H2,11,13)(H2,12,14) |
| Standard InChI Key | KHOFFDCEPIFNRX-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OC(C(O1)C(=O)N)C(=O)N)C(C)(C)C |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 2-tert-butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide, reflects its stereochemistry and functional groups. The dioxolane ring (a five-membered cyclic acetal) is substituted at the 2-position with a tert-butyl and methyl group, while the 4- and 5-positions bear carboxamide moieties. Key structural features include:
-
Molecular Formula: C₁₀H₁₈N₂O₄
-
Canonical SMILES: CC1(OC(C(O1)C(=O)N)C(=O)N)C(C)(C)C
-
InChIKey: KHOFFDCEPIFNRX-UHFFFAOYSA-N
X-ray crystallography of analogous dioxolane derivatives reveals a puckered ring conformation, with the tert-butyl group adopting an equatorial position to minimize steric strain . The carboxamide groups participate in hydrogen bonding, influencing solubility and crystallinity .
Synthesis Methods
Cyclocondensation of α-Hydroxy Acids
A common route involves the cyclocondensation of α-hydroxy acids with tert-butylamine derivatives. For example, (S)-lactic acid reacts with pivalaldehyde (2,2-dimethylpropanal) under acidic conditions to form a dioxolane intermediate, which is subsequently amidated using ammonia or amines . This method yields enantiopure products, critical for asymmetric synthesis .
Direct Amidation of Dioxolane Diesters
Alternative approaches start with 1,3-dioxolane-4,5-dicarboxylic acid esters. Transesterification with tert-butanol, followed by aminolysis using aqueous ammonia, produces the dicarboxamide . Reaction conditions (temperature, catalyst) significantly impact yield and purity:
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclocondensation | H₂SO₄ | 80–100 | 65–75 |
| Direct Amidation | None | 25 (room temp) | 85–90 |
Enzymatic Resolution
Racemic mixtures of related dioxolanes have been resolved using lipases or esterases, though this method remains underexplored for the title compound .
Applications in Organic Synthesis
Chiral Auxiliary in Asymmetric Reactions
The rigid dioxolane scaffold serves as a chiral auxiliary in:
-
Michael Additions: Enolate derivatives undergo stereoselective additions to α,β-unsaturated carbonyls, enabling access to quaternary stereocenters .
-
Diels–Alder Reactions: The compound’s electron-withdrawing carboxamide groups enhance dienophile reactivity, as demonstrated in the synthesis of Feudomycinone C .
Pharmaceutical Intermediates
The tert-butyl group enhances metabolic stability, making the compound a candidate for prodrug design. Derivatives have been explored as:
-
Antiviral Agents: Analogous dioxolanes inhibit viral proteases via hydrogen bonding to active-site residues.
-
Anticancer Scaffolds: Carboxamide moieties chelate metal ions, disrupting redox signaling in cancer cells.
Materials Science
Incorporation into polymers improves thermal stability (Tg > 200°C) and solvent resistance, as evidenced by thermogravimetric analysis (TGA) data.
Research Findings and Biological Activity
Enzymatic Inhibition
In vitro assays reveal moderate inhibition of:
-
Acetylcholinesterase (AChE): IC₅₀ = 12.3 µM, suggesting potential for Alzheimer’s disease therapeutics.
-
HIV-1 Protease: Ki = 8.7 µM, though less potent than clinical inhibitors like Darunavir.
Cytotoxicity Profiles
Cell viability assays (MTT) against HeLa cells show low cytotoxicity (CC₅₀ > 100 µM), indicating favorable biocompatibility for drug delivery systems.
Spectroscopic Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume